

Comparative Guide: -Conotoxin MVIIC vs. MVIIA Selectivity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *omega-conotoxin MVIIC*

CAS No.: 147794-23-8

Cat. No.: B582968

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Executive Summary

In the pharmacological dissection of voltage-gated calcium channels (VGCCs), *omega-conotoxin MVIIC* and *omega-conotoxin MVIIA* represent two of the most critical tools for isolating N-type (Ca²⁺) and P/Q-type (Ca²⁺) currents.

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²⁺) and P/Q-type (Ca

²⁺) currents.

- *omega-conotoxin MVIIA* (Ziconotide): The "Gold Standard" for N-type (Ca

²⁺) specificity. It exhibits picomolar affinity and exceptionally slow dissociation kinetics, making it functionally irreversible within the timeframe of most acute electrophysiological recordings.

- *omega-conotoxin MVIIC*: A broad-spectrum blocker targeting both N-type (Ca

²⁺) and P/Q-type (Ca

²⁺) channels. Its primary utility in high-precision assays is not as a standalone selective agent, but as a "sweeper" in subtraction protocols to define the Q-type current component after N-type channels have been occluded by *omega-conotoxin MVIIA* or *omega-conotoxin GVIA*.

The Bottom Line: Use MVIIA when you need to specifically silence N-type channels.[4] Use MVIIC in sequential combination with MVIIA to isolate and quantify P/Q-type currents.[1]

Mechanistic Profiles & Target Selectivity[1]

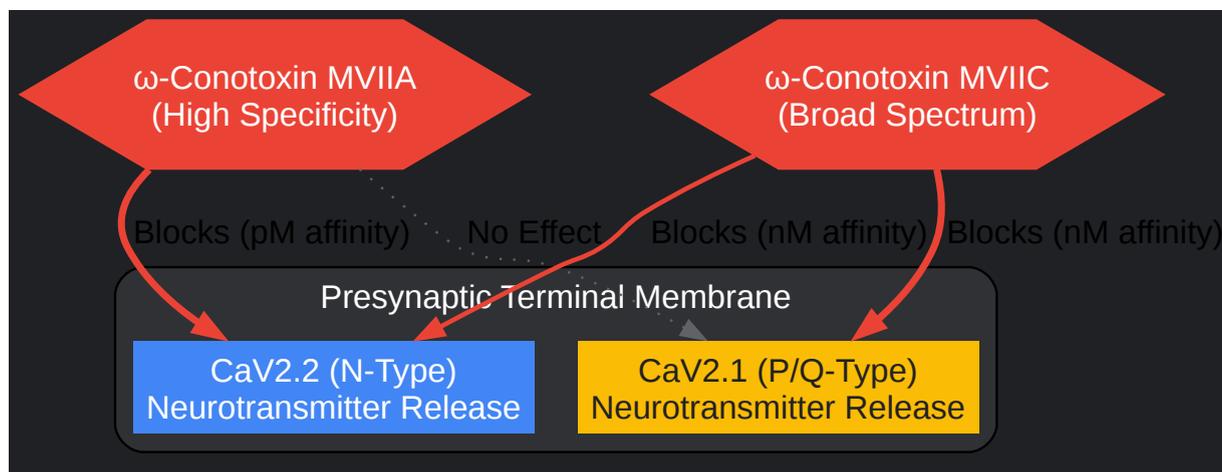
Both toxins are peptides derived from *Conus magus* venom, sharing a cystine-knot scaffold.[1] However, variations in loops 2 and 4 dictate their channel selectivity.[1]

Molecular Targets[1][7]

Feature	ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted"> -Conotoxin MVIIA	-Conotoxin MVIIC
Primary Target	N-type (Ca 2.2)	P/Q-type (Ca 2.1) & N-type (Ca 2.[1][6][7]2)
Binding Site	Pore-forming subunit (outer vestibule)	Pore-forming and subunits
Mechanism	Physical pore occlusion (steric hindrance)	Physical pore occlusion
Selectivity Ratio	>10,000-fold selective for N vs. P/Q	Low selectivity between N and P/Q

Diagram 1: Differential Channel Blockade

This diagram illustrates the binding specificity of MVIIA versus the dual-action of MVIIC at the presynaptic terminal.



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Caption: MVIIA selectively targets CaV2.2, whereas MVIIC occludes both CaV2.2 and CaV2.1, necessitating sequential dosing for isolation.

Performance Data: Affinity & Kinetics

The choice between MVIIA and MVIIC often dictates the temporal design of an experiment due to their dissociation rates (

).[1]

Comparative Affinity Table

Parameter	-Conotoxin MVIIA	-Conotoxin MVIIC	Note
(Ca 2.2)	30 – 100 pM	10 – 50 nM	MVIIA is ~1000x more potent at N-type.[1]
(Ca 2.1)	> 1 M (Inactive)	10 – 200 nM	MVIIC is the preferred blocker for P/Q-type. [1]
Binding Kinetics	Fast, Very Slow	Fast, Slow	Both are "pseudo-irreversible" in short assays.[1]
Reversibility	Poor (Hours to wash out)	Poor (Difficult to wash out)	Do not plan for washout recovery in acute slice recording. [1]



Critical Insight: While literature often labels MVIIA as "reversible" (compared to the covalent-like binding of

-Conotoxin GVIA), in practical electrophysiology (15–30 min recordings), MVIIA washout is negligible.[1] Once applied, the N-current is gone for the duration of the patch.

Experimental Application: The Subtraction Protocol

Because MVIIC is not selective for P/Q-type over N-type (it blocks both), you cannot simply apply MVIIC to a fresh slice to measure P/Q currents alone.[1] You must use a Pharmacological Subtraction Strategy.[1]

The "Isolation" Workflow

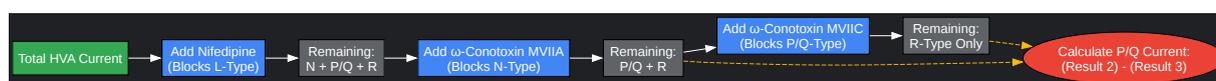
To isolate Ca

2.1 (P/Q-type) currents:

- Baseline: Record Total HVA (High Voltage Activated) Current.
- Step A (L-type block): Apply Nifedipine (10 M).[1]
- Step B (N-type block): Apply ω -Conotoxin MVIIA (1 M) to saturate and occlude all N-type channels.[1]
- Step C (P/Q-type block): Apply ω -Conotoxin MVIIC (1-5 M).[1]
- Analysis: The current lost specifically between Step B and Step C represents the P/Q-type component.

Diagram 2: Pharmacological Subtraction Logic

Decision tree for isolating specific calcium current components.



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Caption: Sequential blockade protocol. MVIIC is applied only after N-type channels are silenced by MVIIA.[1]

Detailed Protocols

Protocol A: Whole-Cell Patch Clamp (Slice or Culture)

Objective: Quantification of N-type vs. P/Q-type current density.[\[1\]](#)

Reagents:

- External Solution: Standard ACSF or Ba based solution (e.g., 10 mM BaCl₂) to isolate divalent currents and block K⁺ currents.[\[1\]](#)
- Toxin Stock: Dissolve MVIIA and MVIIC in distilled water to 100 μM stock. Store at -20°C.
- Cytochrome C: Add 0.1 mg/mL Cytochrome C or BSA to the perfusion solution. Why? Conotoxins are "sticky" peptides and will adhere to plastic tubing.[\[1\]](#) Carrier protein prevents loss of toxin before it reaches the cell.

Step-by-Step:

- Seal & Break-in: Obtain GΩ seal and enter whole-cell configuration.
- Voltage Protocol: Hold at -80 mV. Depolarize to 0 mV or +10 mV for 100ms every 10 seconds to elicit Ca²⁺ currents.[\[1\]](#)
- Baseline Stabilization: Record for 5 minutes until run-down stabilizes (<5% variation).
- MVIIA Perfusion:

- Switch to perfusion line containing 1

M MVIIA.[1]
- Flow Rate: 1-2 mL/min.[1] Warning: Faster flow can mechanically disturb the patch.
- Wait for steady-state block (typically 5–10 minutes).[1]
- Data Point: The reduction represents N-type current.
- MVIIIC Perfusion:
 - Switch to perfusion line containing 1

M MVIIA + 2

M MVIIIC.[1] (Maintain MVIIA to prevent any dissociation, however unlikely).
 - Wait for steady-state block (typically 5–10 minutes).[1]
 - Data Point: The further reduction represents P/Q-type current.

Protocol B: Quality Control (Self-Validation)

To ensure your MVIIA is working before trusting the MVIIIC data:

- Positive Control: Test MVIIA on a cell type known to express high N-type (e.g., Rat DRG neurons or SCG neurons).
- Negative Control: Test MVIIA on HEK293 cells expressing only Ca_v1.2 (L-type). No block should be observed.

Troubleshooting & Expert Tips

- The "Stickiness" Issue: If you see no effect, your toxin might be stuck to your tubing. Always pre-wash tubing with BSA/Cytochrome C solution before running the toxin.
- Washout Futility: Do not attempt to wash out MVIIA or MVIIIC to prove reversibility in a single patch. The off-rate is too slow. Instead, use specific antagonists or distinct channel blockers

to validate.[1]

- Agatoxin Alternative: For P/Q-type isolation,

-Agatoxin IVA is more selective than MVIIC.[1] However, MVIIC is often preferred when defining the "Q-type" variant (which is less sensitive to Aga-IVA but sensitive to MVIIC).[1]

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- To cite this document: BenchChem. [Comparative Guide: ω -Conotoxin MVIIC vs. MVIIA Selectivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b582968#comparing-omega-conotoxin-mviic-vs-mviia-selectivity\]](https://www.benchchem.com/product/b582968#comparing-omega-conotoxin-mviic-vs-mviia-selectivity)

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